molecular formula C8H7ClFNO2 B12095706 Methyl 2-amino-5-chloro-3-fluorobenzoate

Methyl 2-amino-5-chloro-3-fluorobenzoate

Cat. No.: B12095706
M. Wt: 203.60 g/mol
InChI Key: GVINMZSIRZXBFN-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-chloro-3-fluorobenzoate is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of benzoic acid, featuring an amino group, a chlorine atom, and a fluorine atom on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-chloro-3-fluorobenzoate typically involves the esterification of 2-amino-5-chloro-3-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-chloro-3-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of 2-amino-5-chloro-3-fluorobenzoic acid.

Scientific Research Applications

Methyl 2-amino-5-chloro-3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-chloro-3-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the amino, chloro, and fluoro groups can affect its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-chloro-5-fluorobenzoate
  • Methyl 5-amino-2-fluorobenzoate
  • Methyl 3-amino-2-fluorobenzoate

Uniqueness

Methyl 2-amino-5-chloro-3-fluorobenzoate is unique due to the specific positioning of the amino, chloro, and fluoro groups on the benzene ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

methyl 2-amino-5-chloro-3-fluorobenzoate

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3

InChI Key

GVINMZSIRZXBFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)F)N

Origin of Product

United States

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